molecular formula C13H12ClNO5S2 B2769873 Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 899726-63-7

Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B2769873
CAS No.: 899726-63-7
M. Wt: 361.81
InChI Key: ZFIFZBTZQJBICF-UHFFFAOYSA-N
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Description

Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate (Compound ID: G225-0044) is a sulfamoyl-substituted thiophene derivative with the molecular formula C₁₃H₁₂ClNO₅S₂ and a molecular weight of 361.82 g/mol . The structure features a thiophene ring substituted with a carboxylate ester at position 2 and a sulfamoyl group at position 3, which is further linked to a 5-chloro-2-methoxyphenyl moiety.

Properties

IUPAC Name

methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO5S2/c1-19-10-4-3-8(14)7-9(10)15-22(17,18)11-5-6-21-12(11)13(16)20-2/h3-7,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIFZBTZQJBICF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with thiophene-2-carboxylic acid, which is chlorinated to introduce the chloro substituent.

    Sulfamoylation: The chlorinated thiophene is then reacted with a sulfamoylating agent, such as sulfamoyl chloride, under basic conditions to introduce the sulfamoyl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: It has potential as an inhibitor of certain enzymes due to its sulfamoyl group.

    Antimicrobial Activity: Preliminary studies suggest it may possess antimicrobial properties.

Medicine:

    Drug Development: The compound is being explored for its potential as a pharmaceutical agent, particularly in the treatment of inflammatory diseases.

Industry:

    Agrochemicals: It can be used as an intermediate in the synthesis of herbicides and pesticides.

Mechanism of Action

The mechanism of action of Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The methoxyphenyl group enhances its binding affinity through hydrophobic interactions. These interactions disrupt normal cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Application/Activity References
Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate (G225-0044) C₁₃H₁₂ClNO₅S₂ 361.82 5-Cl, 2-OCH₃ phenyl; thiophene backbone PPARβ/δ antagonist (potential)
Methyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (G226-0003) C₁₇H₁₅NO₄S₂ 361.44 3-CH₃ phenyl; benzothiophene backbone Undisclosed (research compound)
Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate C₉H₁₀N₂O₆S₂ 330.32 Methoxycarbonylmethyl on sulfamoyl Synthetic intermediate
Methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate C₇H₅Cl₂O₄S₂ 296.15 5-Cl; chlorosulfonyl group (reactive intermediate) Agrochemical synthesis
Compound 10h (PPARβ/δ antagonist) C₁₈H₂₃N₃O₅S₂ 437.52 4-(isopentylamino)-2-methoxyphenyl; thiophene backbone PPARβ/δ antagonist (confirmed activity)
Key Observations:

The chlorosulfonyl group in methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate enhances reactivity, making it suitable as a synthetic intermediate .

Substituent Effects: Electron-withdrawing groups (e.g., Cl at position 5 in G225-0044) may enhance stability and receptor-binding affinity compared to electron-donating groups (e.g., CH₃ in G226-0003) . The isopentylamino group in Compound 10h introduces steric bulk, which could improve selectivity for PPARβ/δ over other isoforms .

Biological Activity :

  • G225-0044 and Compound 10h share a sulfamoyl-thiophene core but differ in phenyl substituents, leading to distinct PPARβ/δ modulation profiles .
  • The absence of a carboxylate ester in Compound 10h (replaced by a free carboxylic acid) may influence solubility and membrane permeability .

Regulatory and Industrial Relevance

  • Sulfamoyl-thiophenes are structurally related to thifensulfuron-methyl , a sulfonylurea herbicide regulated under U.S. tariff codes (e.g., 9902.24.05) .

Biological Activity

Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate is an organic compound characterized by a unique combination of functional groups, which may confer significant biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C12H10ClNO4SC_{12}H_{10}ClNO_4S and features both a sulfamoyl group and a methoxyphenyl substituent. The presence of these groups suggests potential interactions with biological targets, although specific targets remain to be fully elucidated.

The exact mechanism of action for this compound is not well defined in the literature. However, based on the structural features:

  • Sulfamoyl Group : This moiety is known to interact with various enzymes, potentially inhibiting their activity. Such interactions might affect metabolic pathways or cellular signaling.
  • Benzothiophene Core : This structure can interact with nucleic acids and other biomolecules, suggesting a potential role in modulating gene expression or cellular processes.

Biological Activity

Current research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific data on efficacy against various pathogens is limited.
  • Anticancer Potential : Similar compounds have shown promise in cancer research, particularly through mechanisms involving apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Compounds with sulfamoyl groups often exhibit anti-inflammatory properties, which may be relevant for therapeutic applications in inflammatory diseases.

In Vitro Studies

A study investigating related thiophene derivatives demonstrated that modifications to the sulfamoyl group significantly influenced the compound's cytotoxicity against cancer cell lines. This compound was included in a series of compounds tested for their ability to inhibit cell proliferation in breast cancer models.

Structure-Activity Relationship (SAR)

Research involving similar compounds has highlighted the importance of the methoxyphenyl group in enhancing biological activity. Variations in the position and nature of substituents on the thiophene ring were correlated with changes in potency against specific biological targets.

Comparative Analysis

Compound NameStructureBiological Activity
This compoundStructurePotential antimicrobial and anticancer activities
Methyl 5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylateStructureDemonstrated cytotoxic activity against various cancer cell lines
Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylateStructureKnown for anti-inflammatory properties

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